4F 4PP oxalate

Descripción

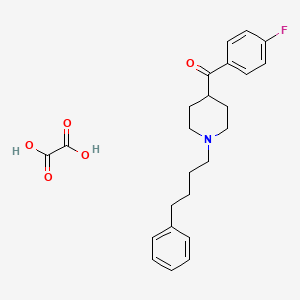

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

(4-fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone;oxalic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FNO.C2H2O4/c23-21-11-9-19(10-12-21)22(25)20-13-16-24(17-14-20)15-5-4-8-18-6-2-1-3-7-18;3-1(4)2(5)6/h1-3,6-7,9-12,20H,4-5,8,13-17H2;(H,3,4)(H,5,6) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJYJCRJPFMHEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCC3=CC=CC=C3.C(=O)(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042626 |

Source

|

| Record name | 4F 4PP oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4F 4PP Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4F 4PP oxalate, a selective 5-HT₂ₐ antagonist. The information herein is compiled and adapted from established chemical literature, offering detailed experimental protocols and data presented for clarity and reproducibility.

Overview of the Synthetic Pathway

The synthesis of this compound, chemically known as 4-(4-Fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate, can be strategically divided into three core stages:

-

Stage 1: Synthesis of the Key Intermediate, 4-(4-Fluorobenzoyl)piperidine. This stage focuses on constructing the core piperidine scaffold with the necessary 4-fluorobenzoyl substituent.

-

Stage 2: N-Alkylation of the Piperidine Intermediate. This step involves the attachment of the 4-phenylbutyl side chain to the piperidine nitrogen, forming the free base of the final compound.

-

Stage 3: Formation of the Oxalate Salt. The final stage involves the conversion of the synthesized free base into its more stable and crystalline oxalate salt form.

Below is a graphical representation of the overall synthetic workflow.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols and Data

This section provides detailed methodologies for each stage of the synthesis, accompanied by tables summarizing key quantitative data derived from analogous reactions reported in the literature.

Step 1.1: N-Acetylation of Isonipecotic Acid

A common strategy to protect the secondary amine of isonipecotic acid (piperidine-4-carboxylic acid) is through acetylation.

Experimental Protocol:

-

To a solution of isonipecotic acid in a suitable solvent (e.g., acetic acid), add an excess of acetic anhydride.

-

Heat the reaction mixture at reflux for several hours to ensure complete conversion.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The resulting crude N-acetyl isonipecotic acid can be purified by recrystallization or used directly in the next step.

Step 1.2: Friedel-Crafts Acylation

This step involves the acylation of fluorobenzene with N-acetyl isonipecotic acid chloride.

Experimental Protocol:

-

Convert N-acetyl isonipecotic acid to its corresponding acid chloride by reacting with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane).

-

In a separate reaction vessel, add fluorobenzene and a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent under an inert atmosphere.

-

Cool the fluorobenzene mixture and slowly add the N-acetyl isonipecotic acid chloride.

-

Allow the reaction to stir at room temperature or with gentle heating until completion, monitored by TLC.

-

Quench the reaction by carefully adding it to ice-water, followed by extraction with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield 1-acetyl-4-(4-fluorobenzoyl)piperidine.

Step 1.3: Deacetylation to 4-(4-Fluorobenzoyl)piperidine Hydrochloride

The acetyl protecting group is removed by acid hydrolysis to yield the desired piperidine intermediate as its hydrochloride salt.[1]

Experimental Protocol:

-

A solution of 1-acetyl-4-(4-fluorobenzoyl)piperidine in 6N HCl is refluxed for 2 hours.[1]

-

The cooled solution is extracted twice with ether to remove any non-basic impurities.[1]

-

The aqueous solution is then basified with sodium hydroxide and extracted with benzene.[1]

-

The benzene extracts are dried, filtered, and the filtrate is concentrated under reduced pressure.[1]

-

The residual oil is dissolved in ether, and HCl gas is bubbled into the solution with stirring to precipitate the hydrochloride salt.

-

The salt is collected by filtration, washed with ether, and dried. Recrystallization from isopropanol can be performed for further purification.

Step 1.4: Preparation of the Free Base

The hydrochloride salt is converted to the free base for the subsequent N-alkylation step.

Experimental Protocol:

-

Dissolve the 4-(4-fluorobenzoyl)piperidine hydrochloride in water.

-

Basify the solution with an aqueous base (e.g., NaOH or K₂CO₃) to a pH > 10.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the 4-(4-fluorobenzoyl)piperidine free base.

| Stage 1: Quantitative Data (Illustrative) | |

| Parameter | Value |

| Starting Material | Isonipecotic Acid |

| Final Product of Stage 1 | 4-(4-Fluorobenzoyl)piperidine |

| Overall Yield (indicative) | 60-70% |

| Purity (after purification) | >98% |

| Melting Point of HCl salt | 222-224 °C |

This stage involves the formation of the tertiary amine by reacting the secondary amine from Stage 1 with an appropriate alkylating agent. The following protocol is adapted from a similar N-alkylation of 4-(4-fluorobenzoyl)piperidine.

Caption: Workflow for the N-alkylation of 4-(4-fluorobenzoyl)piperidine.

Experimental Protocol:

-

A mixture of 4-(4-fluorobenzoyl)piperidine, 1-bromo-4-phenylbutane (slight excess), and anhydrous potassium carbonate in 1-butanol is stirred at reflux for 15 hours.

-

The mixture is then filtered to remove inorganic salts, and the filtrate is concentrated under vacuum.

-

The residual oil is dissolved in an acidic solution and extracted with a non-polar solvent like benzene or hexane to remove unreacted alkyl halide.

-

The aqueous acid layer is then made basic and extracted with a solvent such as chloroform or dichloromethane.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the filtrate is concentrated under vacuum.

-

Anhydrous ether is added to the resulting oily residue to induce crystallization of the 4F 4PP free base.

-

The solid product is collected by filtration and washed with ether. Further purification can be achieved by recrystallization from a suitable solvent system like isopropanol/isopropyl ether.

| Stage 2: Quantitative Data (Illustrative) | |

| Parameter | Value |

| Starting Material | 4-(4-Fluorobenzoyl)piperidine |

| Alkylating Agent | 1-Bromo-4-phenylbutane |

| Yield (based on analogous reaction) | ~50% |

| Purity (after recrystallization) | >99% |

The final step is the conversion of the purified free base to its oxalate salt, which often improves stability and handling properties.

Caption: Workflow for the formation of this compound.

Experimental Protocol:

-

Dissolve the purified 4F 4PP free base in a minimal amount of a suitable solvent, such as dry isopropanol or ethanol.

-

In a separate flask, prepare a solution of one equivalent of anhydrous oxalic acid in the same solvent.

-

Slowly add the oxalic acid solution dropwise to the stirred solution of the free base.

-

A precipitate should form upon addition. Continue stirring for a period (e.g., 1 hour) to ensure complete salt formation.

-

If precipitation is slow, cooling the mixture in an ice bath may be beneficial.

-

Collect the solid this compound by vacuum filtration.

-

Wash the collected solid with a small amount of cold solvent and then with ether to facilitate drying.

-

Dry the final product under vacuum to a constant weight.

| Stage 3: Quantitative Data (Illustrative) | |

| Parameter | Value |

| Starting Material | 4F 4PP Free Base |

| Reagent | Anhydrous Oxalic Acid |

| Yield | >95% (typically quantitative) |

| Purity | >99.5% |

Conclusion

The synthesis of this compound can be achieved through a robust and scalable three-stage process. This guide provides a detailed framework for its preparation, based on established chemical principles and analogous reactions. Researchers and drug development professionals can utilize this information as a foundation for their own synthetic endeavors, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity. Standard laboratory safety precautions should be followed at all times.

References

4F 4PP oxalate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties and pharmacological applications of 4F 4PP oxalate, a potent and selective 5-HT2A receptor antagonist. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into its mechanism of action.

Core Compound Data

This compound, with the chemical name 4-(4-Fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate, is a well-characterized antagonist of the serotonin 2A receptor. Its selectivity and high affinity make it a valuable tool for investigating the physiological and pathological roles of the 5-HT2A receptor.

| Property | Value |

| Molecular Formula | C₂₄H₂₈FNO₅ |

| Molecular Weight | 429.49 g/mol |

| CAS Number | 144734-36-1 |

| Purity | Typically ≥98% |

| Appearance | A solid |

| Solubility | Soluble in DMSO (up to 100 mM) and Ethanol (up to 20 mM) |

Mechanism of Action: 5-HT2A Receptor Antagonism

This compound exerts its effects by selectively binding to and blocking the 5-HT2A receptor, a G protein-coupled receptor (GPCR). The 5-HT2A receptor is primarily coupled to the Gq/11 signaling pathway. Upon activation by its endogenous ligand, serotonin (5-HT), the receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist, this compound prevents these downstream effects by blocking the initial binding of serotonin to the receptor.

5-HT2A Receptor Gq Signaling Pathway

Experimental Protocols

The following are representative protocols that can be adapted for the use of this compound in various experimental settings.

In Vitro Protocol: Competitive Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the 5-HT2A receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells expressing the human 5-HT2A receptor (e.g., HEK293 cells).

-

Radioligand: [³H]ketanserin (a known 5-HT2A antagonist).

-

Non-specific Binding Control: Mianserin or another suitable 5-HT2A ligand at a high concentration (e.g., 10 µM).

-

Test Compound: this compound, serially diluted.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration System: 96-well filter plates (e.g., GF/B filters) and a vacuum manifold.

-

Scintillation Cocktail and Counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of this compound in assay buffer.

-

Dilute the receptor membranes in ice-cold assay buffer to the desired concentration.

-

Prepare the radioligand solution at a concentration close to its Kd.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand, and 100 µL of diluted receptor membranes.

-

Non-specific Binding: Add 50 µL of the high-concentration non-specific binding control, 50 µL of radioligand, and 100 µL of diluted receptor membranes.

-

Competitive Binding: Add 50 µL of each concentration of this compound, 50 µL of radioligand, and 100 µL of diluted receptor membranes.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow binding to reach equilibrium.

-

Filtration:

-

Pre-wet the filter plate with assay buffer.

-

Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to separate bound from free radioligand.

-

Wash the filters three times with ice-cold assay buffer.

-

-

Scintillation Counting:

-

Allow the filters to dry.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Protocol: Mouse Head-Twitch Response (HTR) Assay

This protocol is designed to assess the antagonist effect of this compound on the head-twitch response induced by a 5-HT2A agonist in mice.

Materials:

-

Animals: Male C57BL/6J mice (8-10 weeks old).

-

5-HT2A Agonist: DOI (2,5-dimethoxy-4-iodoamphetamine) hydrochloride.

-

Test Compound: this compound.

-

Vehicle: Saline (0.9% NaCl) or a suitable vehicle for dissolving the compounds.

-

Administration Tools: Syringes and needles for intraperitoneal (i.p.) injection.

Procedure:

-

Acclimation: Acclimate the mice to the testing room for at least 60 minutes before the experiment.

-

Compound Preparation and Administration:

-

Dissolve DOI in saline to a concentration of 2.5 mg/mL.

-

Dissolve this compound in the vehicle to the desired concentrations.

-

Administer this compound (or vehicle) via i.p. injection at a volume of 10 mL/kg.

-

-

Pre-treatment Time: Allow a pre-treatment period of 30 minutes.

-

Agonist Administration: Administer DOI via i.p. injection at a dose of 2.5 mg/kg.

-

Observation Period:

-

Immediately after DOI injection, place each mouse in an individual observation chamber.

-

Record the number of head twitches for each mouse over a 30-minute period.

-

-

Data Analysis:

-

Compare the number of head twitches in the this compound-treated groups to the vehicle-treated control group.

-

Use appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of any observed reduction in head twitches.

-

Experimental Workflow: GPCR Antagonist Screening

The following diagram illustrates a general workflow for the screening and characterization of potential GPCR antagonists like this compound.

GPCR Antagonist Screening Workflow

In-Depth Technical Guide: 4F-4PP Oxalate Binding Affinity for the 5-HT2A Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 4F-4PP oxalate for the serotonin 2A (5-HT2A) receptor. It includes quantitative binding data, detailed experimental protocols for assessing binding affinity, and visualizations of the associated signaling pathway and a representative experimental workflow.

Quantitative Binding Affinity Data

4F-4PP oxalate is a selective antagonist for the 5-HT2A receptor.[1][2][3][4][5] It demonstrates a high affinity for the 5-HT2A receptor with a significantly lower affinity for the 5-HT2C subtype, making it a valuable tool for distinguishing between the functions of these two closely related receptors.

The binding affinity is quantitatively expressed by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

| Compound | Receptor | Ki (nM) |

| 4F-4PP oxalate | 5-HT2A | 5.3 |

| 4F-4PP oxalate | 5-HT2C | 620 |

| Ketanserin | 5-HT2A | ~0.75 - 2.0 |

Table 1: Comparative binding affinities of 4F-4PP oxalate and the reference antagonist Ketanserin for serotonin 5-HT2A and 5-HT2C receptors.

Experimental Protocol: Radioligand Competition Binding Assay

The determination of the Ki value for 4F-4PP oxalate at the 5-HT2A receptor is typically achieved through a radioligand competition binding assay. This method measures the ability of the unlabeled compound (4F-4PP oxalate) to displace a radiolabeled ligand that has a known high affinity for the receptor. A commonly used radioligand for the 5-HT2A receptor is [3H]ketanserin.

Materials and Reagents

-

Receptor Source: Cell membranes prepared from a stable cell line expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells) or from tissue homogenates known to have a high density of these receptors (e.g., rat frontal cortex).

-

Radioligand: [3H]ketanserin (specific activity ~60-90 Ci/mmol).

-

Test Compound: 4F-4PP oxalate.

-

Reference Compound: Ketanserin (for determination of non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microfilter plates with GF/B or GF/C filters.

-

Microplate scintillation counter.

Membrane Preparation

-

Cells expressing the 5-HT2A receptor are harvested and washed with a cold buffer.

-

The cells are then homogenized in a lysis buffer (e.g., 50 mM Tris-HCl) using a homogenizer.

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard protein assay (e.g., BCA assay).

Competition Binding Assay Procedure

-

Assay Setup: The assay is performed in a 96-well microfilter plate in a final volume of 250 µL.

-

Addition of Components:

-

To each well, add 50 µL of assay buffer or the test compound (4F-4PP oxalate) at various concentrations.

-

For determining non-specific binding, add 50 µL of a high concentration of a known 5-HT2A antagonist (e.g., 10 µM Ketanserin).

-

Add 150 µL of the prepared membrane suspension (containing a specific amount of protein, e.g., 10-20 µg).

-

Initiate the binding reaction by adding 50 µL of [3H]ketanserin at a concentration near its Kd (e.g., 1-2 nM).

-

-

Incubation: The plate is incubated for a specific duration (e.g., 60 minutes) at room temperature with gentle agitation to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through the microfilter plate using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: The filter plates are dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then measured using a microplate scintillation counter.

Data Analysis

-

The raw data (counts per minute, CPM) are used to calculate the percentage of specific binding at each concentration of the test compound.

-

The IC50 value (the concentration of 4F-4PP oxalate that inhibits 50% of the specific binding of [3H]ketanserin) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Visualizations

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade of events leads to various downstream cellular responses.

Caption: 5-HT2A Receptor Gq/11 Signaling Pathway.

Experimental Workflow for Radioligand Binding Assay

The following diagram outlines the key steps in a typical radioligand competition binding assay to determine the binding affinity of a test compound.

References

- 1. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]

- 2. surendranathcollege.ac.in [surendranathcollege.ac.in]

- 3. revvity.com [revvity.com]

- 4. scribd.com [scribd.com]

- 5. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

4F-4PP Oxalate: An In-depth Technical Guide to its Selectivity for 5-HT2C versus 5-HT2A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the serotonin 5-HT2A and 5-HT2C receptor selectivity of 4F-4PP oxalate ((4-fluorophenyl)(1-(4-phenylbutyl)-4-piperidinyl)-methanone oxalate). 4F-4PP oxalate is a potent and selective antagonist of the 5-HT2A receptor with significantly lower affinity for the 5-HT2C receptor. This document collates available quantitative data, details the experimental methodologies for assessing its binding and functional activity, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction

The serotonin 2A (5-HT2A) and 2C (5-HT2C) receptors are G-protein coupled receptors (GPCRs) that share significant sequence homology and are both primarily coupled to the Gq/11 signaling pathway.[1][2] Despite these similarities, they exhibit distinct physiological roles and are implicated in different neurological and psychiatric disorders. Consequently, the development of ligands with high selectivity for either the 5-HT2A or 5-HT2C receptor is of significant interest in drug discovery. 4F-4PP oxalate has emerged as a valuable research tool due to its notable selectivity for the 5-HT2A receptor over the 5-HT2C receptor.

Quantitative Data Summary

The selectivity of 4F-4PP oxalate is primarily defined by its differential binding affinities for the 5-HT2A and 5-HT2C receptors. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor | Ligand | K_i_ (nM) | Selectivity (5-HT2C K_i_ / 5-HT2A K_i_) | Reference(s) |

| 5-HT2A | 4F-4PP oxalate | 5.3 | ~117-fold | [3][4][5] |

| 5-HT2C | 4F-4PP oxalate | 620 |

In addition to binding affinity, functional antagonism has been demonstrated. In one study, 4F-4PP oxalate was shown to inhibit serotonin-induced currents in Xenopus oocytes expressing human 5-HT2A receptors with an IC50 of 5.15 µM.

| Assay Type | Receptor | Parameter | Value (µM) | Reference(s) |

| Functional Antagonism | 5-HT2A | IC50 | 5.15 |

Signaling Pathways

Both 5-HT2A and 5-HT2C receptors are predominantly coupled to the Gq/11 family of G-proteins. Activation of these receptors by an agonist leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.

Figure 1: 5-HT2A and 5-HT2C Receptor Gq/11 Signaling Pathway.

Experimental Protocols

The determination of the selectivity of 4F-4PP oxalate for 5-HT2A versus 5-HT2C receptors involves two primary types of experiments: radioligand binding assays to determine binding affinity (Ki) and functional assays to assess its antagonist properties (e.g., IC50).

Radioligand Binding Assay for 5-HT2A and 5-HT2C Receptors

This protocol outlines a competitive radioligand binding assay to determine the Ki of 4F-4PP oxalate at the 5-HT2A and 5-HT2C receptors.

Objective: To determine the binding affinity (Ki) of 4F-4PP oxalate for the human 5-HT2A and 5-HT2C receptors.

Materials:

-

Cell membranes prepared from HEK293 or CHO cells stably expressing either the human 5-HT2A or 5-HT2C receptor.

-

Radioligands:

-

For 5-HT2A: [³H]-Ketanserin

-

For 5-HT2C: [³H]-Mesulergine

-

-

4F-4PP oxalate stock solution.

-

Non-specific binding control: Mianserin or another appropriate high-affinity, non-labeled ligand.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of the appropriate radioligand (typically at or near its Kd).

-

Increasing concentrations of 4F-4PP oxalate (the competitor).

-

For non-specific binding wells, add a high concentration of the non-labeled control ligand.

-

Initiate the binding reaction by adding the cell membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the 4F-4PP oxalate concentration.

-

Fit the data to a one-site competition binding model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Figure 2: Experimental Workflow for Radioligand Binding Assay.

Two-Electrode Voltage Clamp (TEVC) Functional Assay in Xenopus Oocytes

This protocol describes a functional assay to measure the antagonist activity of 4F-4PP oxalate at the human 5-HT2A receptor expressed in Xenopus laevis oocytes.

Objective: To determine the IC50 of 4F-4PP oxalate for the inhibition of serotonin-induced currents at the human 5-HT2A receptor.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the human 5-HT2A receptor.

-

Two-electrode voltage clamp setup.

-

Microinjection system.

-

Serotonin (5-HT) stock solution.

-

4F-4PP oxalate stock solution.

-

Recording solution (e.g., ND96).

Procedure:

-

Oocyte Preparation and cRNA Injection: Surgically remove oocytes from a female Xenopus laevis frog. Defolliculate the oocytes and inject them with the cRNA for the human 5-HT2A receptor. Incubate the oocytes for 2-5 days to allow for receptor expression.

-

TEVC Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection. Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Serotonin Application: Apply a fixed concentration of serotonin (typically the EC50 concentration for the expressed receptor) to the oocyte and record the resulting inward current, which is mediated by the activation of the 5-HT2A receptors and subsequent intracellular signaling.

-

Antagonist Application: After washing out the serotonin, pre-incubate the oocyte with a specific concentration of 4F-4PP oxalate for a defined period.

-

Co-application: While still in the presence of 4F-4PP oxalate, re-apply the same concentration of serotonin and record the current response.

-

Dose-Response Curve: Repeat steps 4 and 5 with a range of 4F-4PP oxalate concentrations to generate a dose-response curve for the inhibition of the serotonin-induced current.

-

Data Analysis:

-

Measure the peak amplitude of the inward current in the absence and presence of different concentrations of 4F-4PP oxalate.

-

Calculate the percentage of inhibition for each concentration of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the 4F-4PP oxalate concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Figure 3: Experimental Workflow for TEVC Functional Assay.

Conclusion

The available data robustly demonstrates that 4F-4PP oxalate is a highly selective antagonist for the 5-HT2A receptor over the 5-HT2C receptor, with a selectivity ratio of approximately 117-fold based on binding affinity. This selectivity profile, established through radioligand binding assays and confirmed by functional studies, makes 4F-4PP oxalate an invaluable pharmacological tool for elucidating the distinct physiological and pathological roles of the 5-HT2A receptor. The detailed experimental protocols provided herein offer a framework for the continued investigation and characterization of this and other selective serotonergic ligands.

References

The Role of 4F 4PP Oxalate in Serotonin System Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4F 4PP oxalate, also known by its chemical name (4-fluorophenyl)(1-(4-phenylbutyl)-4-piperidinyl)methanone oxalate, is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor. This selectivity makes it a valuable tool for researchers investigating the physiological and pathological roles of the 5-HT2A receptor in the central nervous system. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols for its use, and its application in serotonin system research.

Core Pharmacology and Data

This compound's primary mechanism of action is the competitive blockade of the 5-HT2A receptor. Its high affinity for this receptor subtype, coupled with significantly lower affinity for other serotonin receptors, allows for the specific interrogation of 5-HT2A-mediated signaling pathways.

Binding Affinity

The affinity of a compound for its receptor is a critical parameter in pharmacological studies. For this compound, the equilibrium dissociation constant (Ki) has been determined for the 5-HT2A and 5-HT2C receptors.

| Receptor Subtype | Kᵢ (nM) | Reference Compound (Ketanserin) Kᵢ (nM) |

| 5-HT2A | 5.3 | ~5.3 |

| 5-HT2C | 620 | - |

Table 1: Binding Affinities of this compound.

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize 5-HT2A antagonists like this compound. Specific parameters for this compound may require optimization.

In Vitro Assays

1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To determine the Ki of this compound for the 5-HT2A receptor.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor.

-

Radioligand (e.g., [³H]ketanserin or [¹²⁵I]DOI).

-

This compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known 5-HT2A ligand like unlabeled ketanserin).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific control).

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

2. Functional Assays (Calcium Flux or Inositol Phosphate Accumulation)

These assays measure the ability of an antagonist to block the downstream signaling cascade initiated by agonist binding to the Gq-coupled 5-HT2A receptor.

Objective: To determine the functional potency (IC50) of this compound in blocking 5-HT2A receptor activation.

Materials:

-

Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

A known 5-HT2A agonist (e.g., serotonin or DOI).

-

This compound.

-

For Calcium Flux: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and a fluorescence plate reader.

-

For Inositol Phosphate (IP1) Accumulation: An IP1 HTRF assay kit.

Procedure (Calcium Flux):

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Load the cells with a calcium-sensitive dye.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of a 5-HT2A agonist (typically the EC80 concentration).

-

Measure the change in fluorescence, which corresponds to the intracellular calcium concentration.

-

Plot the response against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

In Vivo Assays

1. Head-Twitch Response (HTR) in Rodents

The HTR is a behavioral assay in rodents that is reliably induced by 5-HT2A receptor agonists and blocked by antagonists. It serves as a behavioral proxy for hallucinogenic-like effects.

Objective: To assess the in vivo efficacy of this compound in blocking 5-HT2A receptor-mediated behavior.

Materials:

-

Mice or rats.

-

A 5-HT2A agonist known to induce HTR (e.g., DOI or psilocybin).

-

This compound.

-

Vehicle for drug administration.

-

Observation chambers.

Procedure:

-

Administer this compound or vehicle to the animals at various doses via a specific route (e.g., intraperitoneal injection).

-

After a pre-treatment period, administer the 5-HT2A agonist.

-

Place the animals in individual observation chambers.

-

Record the number of head twitches over a defined period.

-

Compare the number of head twitches in the this compound-treated groups to the vehicle-treated group to determine the dose-dependent inhibition of the HTR.

2. Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a process that is disrupted in certain psychiatric disorders. Atypical antipsychotics, many of which are 5-HT2A antagonists, can restore deficits in PPI.

Objective: To evaluate the potential of this compound to modulate sensorimotor gating.

Materials:

-

Rats or mice.

-

A startle response system with a sound-attenuating chamber.

-

This compound.

-

Vehicle for drug administration.

-

Optionally, a drug to induce PPI deficits (e.g., a dopamine agonist like apomorphine or a psychotomimetic like phencyclidine).

Procedure:

-

Administer this compound or vehicle.

-

If modeling a deficit, administer the deficit-inducing drug.

-

Place the animal in the startle chamber and allow for an acclimation period.

-

Present a series of acoustic stimuli: a loud startling pulse alone, a weak prepulse followed by the startle pulse, and the prepulse alone.

-

Measure the startle response (whole-body flinch) to each stimulus.

-

Calculate the percentage of PPI: (%PPI = [1 - (startle response to prepulse + pulse) / (startle response to pulse alone)] * 100).

-

Compare the %PPI between treatment groups.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the use of this compound in serotonin system research.

Caption: 5-HT2A Receptor Signaling Pathway and the Antagonistic Action of this compound.

Caption: A typical experimental workflow for the in vitro characterization of a 5-HT2A antagonist.

Caption: Logical relationship of this compound with other serotonergic agents at the 5-HT2A and other receptors.

Synthesis

Conclusion

This compound is a highly selective and potent 5-HT2A receptor antagonist that serves as an invaluable research tool for elucidating the complex roles of the serotonin system in health and disease. Its pharmacological profile allows for the specific investigation of 5-HT2A receptor function, both in vitro and in vivo. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the effective utilization of this compound in neuroscience and drug discovery research. Further studies to establish a comprehensive selectivity profile and to publish detailed in vivo experimental parameters would greatly enhance its utility for the scientific community.

An In-depth Technical Guide to the Chemical Properties and Purity of 4F-4PP Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, purity, and analytical methodologies for 4F-4PP oxalate, a potent and selective 5-HT2A receptor antagonist. The information herein is intended to support research and development activities by providing detailed technical data and standardized experimental protocols.

Chemical Properties

4F-4PP oxalate, with the chemical name 4-(4-Fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate, is a well-characterized research chemical.[1] Its fundamental chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H26FNO · C2H2O4 | [1] |

| Molecular Weight | 429.49 g/mol | [1] |

| CAS Number | 144734-36-1 | [1] |

| Appearance | Solid powder | |

| Solubility | DMSO: 6.25 mg/mL (14.55 mM), Ethanol: 20 mM (Sonication recommended for both) | |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year |

Purity and Quality Control

The purity of 4F-4PP oxalate is critical for reliable experimental outcomes. The most common method for purity assessment is High-Performance Liquid Chromatography (HPLC). Commercial suppliers typically report a purity of ≥98% or ≥99% as determined by HPLC.

Representative Purity Data

| Parameter | Specification | Reference |

| Purity (HPLC) | ≥98% - ≥99% | |

| Analytical Methods | HPLC, NMR |

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of 4F-4PP oxalate.

Synthesis of N-(4-Phenylbutyl)-4-(4-fluorobenzoyl)piperidine

The synthesis of the free base of 4F-4PP, N-(4-Phenylbutyl)-4-(4-fluorobenzoyl)piperidine, was first described by Herndon et al. (1992). The following protocol is a representative procedure based on their work.

Experimental Workflow for Synthesis

Caption: Synthesis workflow for the free base of 4F-4PP.

Protocol:

-

Reaction Setup: In a round-bottom flask, combine 4-(4-fluorobenzoyl)piperidine (1 equivalent), 1-bromo-4-phenylbutane (1.2 equivalents), potassium carbonate (2 equivalents), and a catalytic amount of potassium iodide in acetonitrile.

-

Reaction: Stir the mixture at reflux for 24 hours.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield N-(4-phenylbutyl)-4-(4-fluorobenzoyl)piperidine as an oil.

Formation of 4F-4PP Oxalate

-

Salt Formation: Dissolve the purified N-(4-phenylbutyl)-4-(4-fluorobenzoyl)piperidine in a minimal amount of a suitable solvent such as ethanol.

-

Acid Addition: Add a solution of oxalic acid (1 equivalent) in the same solvent dropwise with stirring.

-

Precipitation and Isolation: The oxalate salt will precipitate out of the solution. The solid can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

The following is a general reverse-phase HPLC method suitable for the purity analysis of 4F-4PP oxalate.

Experimental Workflow for HPLC Analysis

References

4F-4PP Oxalate: A Technical Guide to its Discovery, History, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4F-4PP oxalate (4-(4-Fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate), a selective serotonin 2A (5-HT2A) receptor antagonist. The document details its discovery, historical context within the development of serotonergic ligands, and key pharmacological data. Furthermore, this guide presents detailed experimental protocols for its synthesis, characterization, and use in common research applications. All quantitative data is presented in tabular format for ease of comparison, and key processes are visualized through diagrams generated using the DOT language.

Introduction and Historical Context

The discovery of 4F-4PP oxalate is rooted in the quest for more selective ligands for the 5-HT2A receptor, a key target in neuroscience and pharmacology due to its role in various physiological and pathological processes, including mood, cognition, and psychosis. The prototypical 5-HT2A antagonist, ketanserin, while a valuable research tool, also exhibits significant affinity for other receptors, such as the 5-HT2C receptor, complicating the interpretation of experimental results.

In 1992, a team of researchers led by Richard A. Glennon at the Medical College of Virginia, Virginia Commonwealth University, published a seminal paper exploring the structure-activity relationships of ketanserin analogues.[1] Their work aimed to identify the structural moieties of ketanserin essential for high-affinity 5-HT2A binding and to develop analogues with improved selectivity over the 5-HT1C (now also known as 5-HT2C) receptor. In this study, N-(4-Phenylbutyl)-4-(4-fluorobenzoyl)piperidine, designated as compound 39 , was synthesized and characterized.[1] This compound, later to be known as 4F-4PP, demonstrated a binding affinity for the 5-HT2A receptor nearly equal to that of ketanserin but with significantly reduced affinity for the 5-HT2C receptor, thus representing a significant step forward in the development of selective 5-HT2A antagonists.[1]

Physicochemical and Pharmacological Properties

4F-4PP is most commonly supplied as an oxalate salt to improve its stability and solubility. Its chemical and pharmacological properties are summarized in the tables below.

Table 1: Physicochemical Properties of 4F-4PP Oxalate

| Property | Value |

| Chemical Name | 4-(4-Fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate |

| Synonyms | 4F 4PP oxalate, 4-PBFBP |

| CAS Number | 144734-36-1 |

| Molecular Formula | C₂₄H₂₈FNO₅ |

| Molecular Weight | 429.48 g/mol |

Table 2: Pharmacological Data for 4F-4PP

| Target Receptor | Radioligand | Tissue Source | Kᵢ (nM) | Reference |

| 5-HT2A | [³H]Ketanserin | Rat Cortex | 5.3 | [1] |

| 5-HT1C (5-HT2C) | [³H]Mesulergine | Rat Choroid Plexus | 620 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of 4F-4PP oxalate and its characterization through radioligand binding assays, as would have been performed during its initial discovery and subsequent evaluation.

Synthesis of 4F-4PP Oxalate

The synthesis of 4F-4PP involves a two-step process: the N-alkylation of 4-(4-fluorobenzoyl)piperidine followed by the formation of the oxalate salt. The following protocol is based on the general methods described by Herndon et al. (1992) and standard organic chemistry procedures.

Step 1: Synthesis of N-(4-Phenylbutyl)-4-(4-fluorobenzoyl)piperidine (4F-4PP free base)

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 equivalent of 4-(4-fluorobenzoyl)piperidine in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Addition of Base: Add 1.2 equivalents of a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃), to the solution.

-

Alkylation: To the stirred suspension, add 1.1 equivalents of 1-bromo-4-phenylbutane.

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the aqueous phase with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Formation of 4F-4PP Oxalate

-

Dissolution: Dissolve the purified 4F-4PP free base in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

-

Salt Formation: To this solution, add a solution of 1.05 equivalents of oxalic acid dissolved in the same solvent, dropwise with stirring.

-

Precipitation: The oxalate salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Drying: Wash the collected solid with a small amount of cold solvent and dry under vacuum to yield 4F-4PP oxalate as a crystalline solid.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

The following is a representative protocol for determining the binding affinity (Kᵢ) of 4F-4PP oxalate for the 5-HT2A receptor, based on the methods used in the original characterization studies.

-

Membrane Preparation:

-

Homogenize rat frontal cortex tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of various concentrations of 4F-4PP oxalate (or vehicle for total binding).

-

50 µL of [³H]ketanserin (at a concentration near its Kₔ, e.g., 0.5 nM).

-

150 µL of the prepared membrane suspension (containing 50-100 µg of protein).

-

-

For determination of non-specific binding, add a high concentration of a non-labeled 5-HT2A ligand (e.g., 1 µM ketanserin) instead of the test compound.

-

Incubate the plate at 37 °C for 30 minutes.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B), pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of 4F-4PP oxalate that inhibits 50% of the specific binding of [³H]ketanserin) by non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

Visualizations

The following diagrams illustrate key concepts related to 4F-4PP oxalate.

References

In-depth Technical Guide: 4F 4PP Oxalate for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Core Summary

4F 4PP oxalate is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor, a key target in neuroscience research due to its involvement in a wide range of physiological and pathological processes, including learning, memory, mood, and psychosis. This guide provides a comprehensive overview of the technical details of this compound, including its pharmacological profile, experimental applications, and the underlying signaling pathways.

Pharmacological Profile

This compound is distinguished by its high affinity for the 5-HT2A receptor and significantly lower affinity for the 5-HT2C receptor, making it a valuable tool for dissecting the specific roles of the 5-HT2A receptor in complex neural circuits.

Binding Affinity

The affinity of a ligand for its receptor is a critical parameter in pharmacology, typically expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity.

| Receptor | Ki (nM) | Selectivity (over 5-HT2A) |

| 5-HT2A | 5.3[1] | - |

| 5-HT2C | 620[1] | ~117-fold |

Mechanism of Action: 5-HT2A Receptor Antagonism

The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[2] Activation of this pathway by the endogenous ligand serotonin (5-HT) leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade modulates neuronal excitability and synaptic transmission.

This compound, as a 5-HT2A receptor antagonist, competitively binds to the receptor, preventing serotonin from activating this downstream signaling cascade. This blockade of 5-HT2A receptor-mediated signaling is the basis for its utility in neuroscience research.

Figure 1. 5-HT2A Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Applications and Protocols

The selective antagonism of the 5-HT2A receptor by this compound makes it a valuable tool in a variety of neuroscience research applications, from in vitro electrophysiology to in vivo behavioral studies.

In Vitro Electrophysiology

Objective: To investigate the role of 5-HT2A receptors in modulating synaptic transmission and neuronal excitability.

Representative Protocol (Whole-Cell Patch-Clamp in Brain Slices):

-

Slice Preparation:

-

Anesthetize an adult rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) with isoflurane and decapitate.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2.

-

Cut coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest (e.g., prefrontal cortex, hippocampus) using a vibratome.

-

Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

-

-

Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min) at 30-32°C.

-

Visualize neurons using a microscope with infrared differential interference contrast (IR-DIC) optics.

-

Establish a whole-cell patch-clamp recording from a target neuron using a borosilicate glass pipette (3-6 MΩ) filled with an internal solution (e.g., containing in mM: 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, pH 7.3).

-

Record baseline synaptic activity (e.g., spontaneous or evoked excitatory postsynaptic currents, EPSCs) or neuronal firing.

-

-

Drug Application:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

-

Dilute the stock solution in aCSF to the desired final concentration. A study on the nucleus tractus solitarii used a concentration of 100 µM to examine the effects of 5-HT2A receptor blockade on synaptic transmission.[3]

-

Bath-apply this compound to the slice and record the changes in synaptic activity or neuronal firing.

-

-

Data Analysis:

-

Analyze the frequency, amplitude, and kinetics of synaptic events or the firing rate of the neuron before, during, and after drug application using appropriate software.

-

Figure 2. General Experimental Workflow for In Vitro Electrophysiology.

In Vivo Behavioral Studies

Objective: To determine the effects of 5-HT2A receptor blockade on complex behaviors such as anxiety, locomotion, and seizure susceptibility.

Representative Protocol (Intracerebroventricular Injection in a Seizure Model):

This protocol is based on a study investigating the role of 5-HT2A receptors in NMDA receptor-mediated seizures.[4]

-

Animal Preparation:

-

Use adult male mice (e.g., Swiss CD-1).

-

House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

-

Allow animals to acclimate to the facility for at least one week before the experiment.

-

-

Drug Preparation and Administration:

-

Dissolve this compound in a vehicle suitable for intracerebroventricular (icv) injection. One study used a mixture of ethanol, Kolliphor EL, and physiological saline (1:1:18 v/v/v).

-

Anesthetize the mice lightly with isoflurane.

-

Administer a specific dose of this compound (e.g., 3 nmol) via icv injection. The injection coordinates for the lateral ventricle are typically 0.2 mm posterior, 1.0 mm lateral to the bregma, and at a depth of 2.5 mm.

-

-

Behavioral Testing:

-

Thirty minutes after the icv injection of this compound, induce seizures by administering an NMDA receptor agonist (e.g., NMDA, 300 pmol, icv).

-

Immediately after NMDA administration, place the mouse in an observation arena.

-

Videorecord the animal's behavior for a set period (e.g., 30 minutes).

-

Score the severity of seizures based on a predefined scale (e.g., latency to first convulsion, duration of tonic-clonic seizures, and mortality).

-

-

Data Analysis:

-

Compare the seizure scores between the vehicle-treated control group and the this compound-treated group using appropriate statistical tests.

-

Figure 3. Workflow for an In Vivo Seizure Study.

Pharmacokinetic Considerations

Currently, there is limited publicly available information on the detailed pharmacokinetics (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Researchers should consider the following when designing experiments:

-

Solubility: The oxalate salt form generally improves aqueous solubility. However, for in vivo studies, formulation in vehicles like the ethanol:Kolliphor EL:saline mixture may be necessary to achieve the desired concentration and bioavailability.

-

Blood-Brain Barrier Penetration: The structure of 4F 4PP suggests it is likely to be centrally active, but empirical validation of its ability to cross the blood-brain barrier and its brain-to-plasma ratio is recommended for systemic administration studies.

-

Metabolism: The metabolic fate of this compound has not been extensively characterized. Researchers should be aware of potential active metabolites that could contribute to the observed pharmacological effects.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT2A receptor in the central nervous system. Its high selectivity allows for the precise dissection of 5-HT2A receptor-mediated effects in a variety of experimental paradigms. This guide provides a foundational understanding of its pharmacological properties and offers representative protocols to facilitate its use in neuroscience research. Further investigation into its pharmacokinetic profile will enhance its utility and the interpretability of experimental results.

References

- 1. selleckchem.com [selleckchem.com]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. Endocannabinoids blunt the augmentation of synaptic transmission by serotonin 2A receptors in the nucleus tractus solitarii (nTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fenfluramine diminishes NMDA receptor-mediated seizures via its mixed activity at serotonin 5HT2A and type 1 sigma receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of 4F-4PP Oxalate

For Research, Scientific, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacological properties of 4F-4PP oxalate, a selective antagonist for the serotonin 5-HT2A receptor. It is intended for use by researchers, scientists, and professionals in the field of drug development.

Core Pharmacology

4F-4PP oxalate, chemically known as 4-(4-Fluorobenzoyl)-1-(4-phenylbutyl)piperidine oxalate, is a potent and selective antagonist of the 5-HT2A serotonin receptor.[1] Its primary mechanism of action is the competitive inhibition of this receptor, thereby blocking the downstream signaling cascades typically initiated by serotonin (5-hydroxytryptamine, 5-HT).

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Activation of this pathway by an agonist like serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). By antagonizing the 5-HT2A receptor, 4F-4PP oxalate prevents these downstream events.

The selectivity of 4F-4PP oxalate is a key feature of its pharmacological profile. It exhibits a significantly higher affinity for the 5-HT2A receptor subtype compared to the 5-HT2C subtype, making it a valuable tool for differentiating the physiological and pathological roles of these two closely related receptors.[1]

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the key quantitative data available for 4F-4PP oxalate, providing a clear comparison of its binding affinity and functional potency.

Table 1: Receptor Binding Affinity

| Receptor | Ki (nM) | Species | Assay Type | Reference |

| 5-HT2A | 5.3 | Not Specified | Radioligand Binding | [1] |

| 5-HT2C | 620 | Not Specified | Radioligand Binding | [1] |

Ki (Inhibitory Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity

| Assay Description | IC50 (µM) | System | Effect | Reference |

| Inhibition of 5-HT-induced currents | 5.15 | Xenopus oocytes expressing human 5-HT2A receptors | Antagonism |

IC50 (Half-maximal Inhibitory Concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed experimental protocols from the primary literature are often proprietary or not fully disclosed in publicly available documents. The following represent standardized methodologies and specific details gleaned from available sources for key experiments involving 4F-4PP oxalate.

1. Radioligand Binding Assay (Standard Protocol)

This protocol outlines a general method for determining the binding affinity (Ki) of 4F-4PP oxalate for the 5-HT2A and 5-HT2C receptors.

-

Objective: To determine the Ki of the test compound (4F-4PP oxalate) by its ability to compete with a selective radioligand for binding to the target receptor.

-

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT2A or 5-HT2C receptor, or homogenized brain tissue from a suitable animal model (e.g., rat cortex).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [3H]ketanserin for 5-HT2A).

-

Test Compound: 4F-4PP oxalate, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

-

Incubation Buffer: Tris-HCl buffer with appropriate salts (e.g., MgCl2, CaCl2).

-

Filtration System: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of 4F-4PP oxalate.

-

Incubation: In assay tubes, combine the receptor preparation, the radioligand at a fixed concentration (typically at or below its Kd), and varying concentrations of 4F-4PP oxalate. Include control tubes for total binding (no competitor) and non-specific binding (excess of a non-labeled standard antagonist).

-

Equilibration: Incubate the mixture at a defined temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of 4F-4PP oxalate. Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. Determine the IC50 value from this curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

2. In Vivo Spinal Superfusion and Electrophysiology in a Neuropathic Pain Model

This protocol is based on methodologies described in studies investigating the role of spinal 5-HT2A receptors in pain modulation, where 4F-4PP was used as a selective antagonist.

-

Objective: To assess the effect of 4F-4PP oxalate on spinal nociceptive transmission in an animal model of neuropathic pain.

-

Animal Model: Adult male Sprague Dawley rats are typically used. Neuropathic pain is induced by spinal nerve ligation (SNL), a surgical procedure that mimics chronic nerve injury.

-

Surgical Preparation:

-

Animals are anesthetized (e.g., with urethane).

-

A laminectomy is performed at the lumbar level (L4-L5) to expose the spinal cord.

-

A small well is created around the exposed spinal cord using silicone to contain the superfusion solution.

-

-

Electrophysiological Recording:

-

A recording electrode is placed in the dorsal horn of the spinal cord to measure C-fiber-evoked field potentials.

-

The corresponding sciatic nerve is stimulated electrically to elicit these potentials, which are indicative of nociceptive (pain) signal transmission.

-

-

Drug Administration:

-

An artificial cerebrospinal fluid (aCSF) solution is continuously superfused over the exposed spinal cord.

-

After establishing a stable baseline recording of the evoked field potentials, the superfusion medium is switched to one containing 4F-4PP oxalate at a defined concentration (e.g., 100 µM).

-

-

Data Analysis: The area of the C-fiber-evoked field potentials is measured before, during, and after the application of 4F-4PP oxalate. A reduction in the area of these potentials indicates that the compound is inhibiting spinal nociceptive processing.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key concepts related to the pharmacology of 4F-4PP oxalate.

Caption: 5-HT2A receptor signaling pathway and antagonism by 4F-4PP oxalate.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Workflow for in vivo spinal electrophysiology experiment.

References

Methodological & Application

Application Notes and Protocols: 4F 4PP Oxalate In Vitro Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

4F 4PP oxalate is a potent and selective antagonist for the serotonin 2A (5-HT2A) receptor.[1][2][3][4][5] Understanding its binding characteristics is crucial for its application in neuroscience research and drug development. This document provides a detailed protocol for conducting an in vitro radioligand binding assay to determine the affinity of this compound for the 5-HT2A receptor. The protocol is based on established principles of radioligand binding assays and the known pharmacological profile of this compound.

Quantitative Data Summary

The binding affinity of this compound has been determined in previous studies. The following table summarizes the reported equilibrium dissociation constants (Ki) for this compound at serotonin receptor subtypes.

| Receptor Subtype | Ki (nM) | Reference |

| 5-HT2A | 5.3 | |

| 5-HT2C | 620 |

This data highlights the high selectivity of this compound for the 5-HT2A receptor over the 5-HT2C receptor.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines the steps to determine the binding affinity (Ki) of a test compound, such as this compound, for the 5-HT2A receptor using a competition binding assay with a suitable radioligand.

1. Materials and Reagents:

-

Cell Membranes: A preparation of cell membranes expressing the human 5-HT2A receptor. This can be from a stable cell line (e.g., HEK293 or CHO cells) or from tissue homogenates known to express the receptor.

-

Radioligand: A high-affinity radiolabeled antagonist for the 5-HT2A receptor (e.g., [3H]-Ketanserin). The concentration of the radioligand should be at or below its Kd value for the receptor.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., unlabeled Ketanserin or Mianserin) to determine non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well Plates.

-

Glass Fiber Filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Filtration Apparatus (Cell harvester).

-

Scintillation Counter.

2. Experimental Workflow:

Figure 1. Experimental workflow for the in vitro radioligand competition binding assay.

3. Assay Procedure:

-

Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then serially dilute it in assay buffer to create a range of concentrations.

-

Thaw the receptor membrane preparation on ice and resuspend it in the assay buffer to a final protein concentration of 50-120 µg per well. The optimal concentration should be determined empirically.

-

-

Assay Setup:

-

Set up the 96-well plate with triplicate wells for each condition:

-

Total Binding: Receptor membranes + Radioligand + Assay Buffer.

-

Non-specific Binding: Receptor membranes + Radioligand + high concentration of non-labeled antagonist.

-

Competition: Receptor membranes + Radioligand + varying concentrations of this compound.

-

-

The final assay volume should be consistent across all wells (e.g., 250 µL).

-

-

Incubation:

-

Add the components to the wells in the following order: assay buffer, test compound (or buffer/non-specific antagonist), radioligand, and finally the membrane preparation.

-

Incubate the plate at room temperature (or a specified temperature, e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes) with gentle agitation.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Quickly wash the filters with several volumes of ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Dry the filters, for instance by heating them at 50°C for 30 minutes.

-

Place the dried filters into scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.

-

4. Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding = Total Binding - Non-specific Binding.

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

-

Determine IC50:

-

From the competition curve, determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). This can be done using non-linear regression analysis software (e.g., Prism).

-

-

Calculate Ki:

-

Convert the IC50 value to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

-

-

-

Signaling Pathway Context

This compound acts as an antagonist at the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT2A receptor involves its coupling to Gq/11 proteins.

Figure 2. Simplified 5-HT2A receptor signaling pathway and the antagonistic action of this compound.

Activation of the 5-HT2A receptor by an agonist like serotonin leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC), leading to various downstream cellular responses. As an antagonist, this compound binds to the 5-HT2A receptor but does not activate it, thereby blocking the effects of serotonin or other agonists.

References

Application Notes and Protocols for 4F-4PP Oxalate in Serotonin Receptor Function Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

4F-4PP oxalate is a potent and selective antagonist of the serotonin 2A (5-HT2A) receptor, a key G-protein coupled receptor (GPCR) implicated in a wide range of physiological and pathological processes.[1] Its high affinity for the 5-HT2A receptor and significantly lower affinity for other serotonin receptor subtypes, such as the 5-HT2C receptor, make it a valuable pharmacological tool for elucidating the specific roles of the 5-HT2A receptor in cellular signaling and in vivo physiological responses.[1] These application notes provide detailed protocols for the use of 4F-4PP oxalate in in vitro and in vivo research settings to investigate 5-HT2A receptor function.

Data Presentation

The following tables summarize the key pharmacological data for 4F-4PP oxalate.

Table 1: In Vitro Binding Affinity of 4F-4PP Oxalate

| Receptor Subtype | Kᵢ (nM) | Radioligand | Tissue/Cell Source | Reference |

| 5-HT2A | 5.3 | [³H]ketanserin | Not Specified | [1] |

| 5-HT2C | 620 | Not Specified | Not Specified |

Table 2: In Vitro Functional Activity of 4F-4PP Oxalate

| Assay Type | IC₅₀ | Agonist | Cell Line | Reference |

| Electrophysiology (Two-electrode voltage clamp) | 5.15 µM | 5-HT | Xenopus oocytes expressing human 5-HT2A receptors |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical 5-HT2A receptor signaling pathway and a general experimental workflow for characterizing the antagonist activity of 4F-4PP oxalate.

Caption: 5-HT2A Receptor Gq Signaling Pathway.

Caption: General workflow for 5-HT2A antagonist characterization.

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay (Competition)

This protocol determines the binding affinity (Kᵢ) of 4F-4PP oxalate for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled antagonist, such as [³H]ketanserin.

-